molecular formula C10H11N3S B2377876 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 497079-45-5

5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2377876
CAS No.: 497079-45-5
M. Wt: 205.28
InChI Key: ONIPXWYCMCDLMP-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 497079-45-5) is a versatile chemical intermediate in organic and medicinal chemistry research. This compound belongs to the 4H-1,2,4-triazole-3-thiol family, a class of heterocycles extensively studied for their diverse biological activities and coordination chemistry properties . The molecular formula is C10H11N3S, with a molecular weight of 205.28 g/mol . In research, this compound serves as a valuable precursor for the development of novel chemical entities. Its structure exhibits thiol-thione tautomerism, a feature that allows it to act as a ligand for forming complexes with various metal ions, such as Cadmium (Cd) and Mercury (Hg), which are of interest in materials science and catalysis studies . Furthermore, derivatives of 1,2,4-triazole-3-thiol have been reported in scientific literature to possess significant pharmacological potential, including antimicrobial, anticonvulsant, and anti-inflammatory activities . Researchers utilize this compound to synthesize new azomethine (Schiff base) derivatives and S-alkylated compounds to explore and enhance these properties . This product is intended for research purposes only and is not classified as a drug or medicinal product.

Properties

IUPAC Name

3-methyl-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-5-3-4-6-9(7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIPXWYCMCDLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

This method involves the preparation of a substituted thiosemicarbazide followed by intramolecular cyclization under alkaline conditions. A representative pathway is outlined below:

  • Synthesis of 2-(2-Methylphenyl)hydrazinecarbothioamide :
    Reacting 2-methylphenylhydrazine with methyl isothiocyanate in ethanol at reflux yields the thiosemicarbazide intermediate.
    $$
    \text{2-Methylphenylhydrazine} + \text{CH}_3\text{NCS} \xrightarrow{\text{Ethanol, Δ}} \text{2-(2-Methylphenyl)hydrazinecarbothioamide}
    $$

  • Base-Mediated Cyclization :
    Treating the intermediate with aqueous sodium hydroxide (10%) at 80–90°C induces cyclization, forming the triazole ring.
    $$
    \text{Thiosemicarbazide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol}
    $$

Key Parameters :

  • Solvent : Ethanol or water-ethanol mixtures.
  • Temperature : 80–90°C for 4–6 hours.
  • Yield : 65–75% after recrystallization from ethanol.

Condensation of Hydrazine Derivatives with Carbon Disulfide

An alternative route employs carbon disulfide (CS$$_2$$) to form the triazole-thiol core:

  • Reaction of 2-Methylphenylhydrazine with CS$$2$$ :
    Heating 2-methylphenylhydrazine with CS$$2$$ in pyridine forms a dithiocarbazate intermediate.
    $$
    \text{2-Methylphenylhydrazine} + \text{CS}_2 \xrightarrow{\text{Pyridine, Δ}} \text{Dithiocarbazate}
    $$

  • Methylation and Cyclization :
    Treating the dithiocarbazate with methyl iodide in alkaline medium generates the triazole-thiol.
    $$
    \text{Dithiocarbazate} + \text{CH}_3\text{I} \xrightarrow{\text{KOH}} \text{5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol}
    $$

Optimization Notes :

  • Excess methyl iodide improves yield (up to 70%).
  • Reaction time: 8–12 hours under reflux.

Advanced Modifications and Catalytic Approaches

Recent studies have introduced catalytic systems to enhance efficiency:

Acid-Catalyzed Cyclization

Using p-toluenesulfonic acid (TsOH) in acetonitrile at room temperature accelerates cyclization of α,β-acetylenic aldimines, reducing reaction time to 2–3 hours:
$$
\text{Aldimine Intermediate} \xrightarrow{\text{TsOH, CH}_3\text{CN}} \text{Triazole-Thiol (85–91% yield)}
$$

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) shortens cyclization steps to 15–20 minutes, achieving yields comparable to conventional methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity
Thiosemicarbazide Cyclization 65–75 4–6 hours Moderate
CS$$_2$$ Condensation 60–70 8–12 hours High
Acid-Catalyzed Cyclization 85–91 2–3 hours Low
Microwave-Assisted 70–80 15–20 minutes Low

Key Observations :

  • Acid-catalyzed methods offer superior yields and shorter reaction times.
  • Microwave synthesis is ideal for rapid small-scale production but requires specialized equipment.

Purification and Characterization

  • Purification :

    • Recrystallization from ethanol/water (3:1) yields white crystalline solids.
    • Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:4) removes byproducts.
  • Analytical Data :

    • Melting Point : 182–184°C (lit.).
    • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 2.35 (s, 3H, CH$$3$$), 2.42 (s, 3H, Ar-CH$$_3$$), 7.25–7.45 (m, 4H, Ar-H), 13.15 (s, 1H, SH).
    • HRMS : m/z 206.0746 [M+H]$$^+$$ (calc. 206.0747).

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The thiol group in 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can react with alkyl halides or acyl chlorides to form thioethers or thioesters. For example:

Reaction TypeReagentProductConditions
AlkylationCH₃I3-(Methylthio)-5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazoleBase (e.g., K₂CO₃), DMF
AcylationAcetyl chloride3-(Acetylthio)-5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazolePyridine, RT

These reactions are common in sulfur-containing heterocycles .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under oxidative conditions:

Oxidizing AgentProductConditions
H₂O₂3,3'-Disulfide-bis(5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole)Acidic or neutral
KMnO₄3-Sulfonic acid derivativeStrongly acidic

Metal Complexation

The sulfur and nitrogen atoms in the triazole ring can coordinate with transition metals, forming complexes. For example:

Metal SaltComplex StructureApplication Area
CuCl₂[Cu(L)₂Cl₂]Catalysis or material science
Co(NO₃)₂[Co(L)(NO₃)₂]Magnetic studies

Such complexes are studied for their potential in catalysis or medicinal chemistry .

Electrophilic Substitution

The triazole ring may undergo nitration or sulfonation at the 5-position, though steric hindrance from the 2-methylphenyl group could limit reactivity.

Challenges and Research Gaps

  • Steric Effects : The 2-methylphenyl substituent may hinder reactions at the triazole ring.

  • Solubility : Limited solubility in polar solvents (as noted for analog 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol ) could complicate reaction optimization.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of hydrazone derivatives based on 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and tested their efficacy against human melanoma and breast cancer cell lines. The results demonstrated that certain derivatives showed selective cytotoxic effects, with some compounds inhibiting cancer cell migration and demonstrating potential as antimetastatic agents .

Antimicrobial Properties
Compounds containing the triazole ring have been explored for their antimicrobial properties. Studies have shown that 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits activity against various bacterial strains. This makes it a candidate for further development in treating infections caused by resistant bacteria .

Agricultural Applications

Fungicide Development
The triazole moiety is well-known for its fungicidal properties. Research has indicated that derivatives of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be developed into effective fungicides. These compounds inhibit the biosynthesis of ergosterol in fungi, which is crucial for fungal cell membrane integrity. This application is particularly relevant in agricultural practices where crop protection from fungal pathogens is essential .

Materials Science

Polymer Chemistry
The unique structure of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol allows it to be used as a building block in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials have potential applications in coatings and composites where durability and resistance to environmental degradation are required .

Data Summary Table

Application Area Specific Use Key Findings/Results
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against melanoma and breast cancer cell lines .
Antimicrobial agentsEffective against various bacterial strains; potential for treating resistant infections .
AgriculturalFungicidesInhibition of ergosterol biosynthesis; effective against fungal pathogens .
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., methyl, methoxy) exhibit enhanced antioxidant activity due to improved radical scavenging . In contrast, electron-withdrawing groups (e.g., nitro, chloro) are linked to corrosion inhibition .

Enzyme Inhibition

Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits flavin-containing monooxygenases (YUC enzymes) in auxin biosynthesis, a mechanism attributed to its structural similarity to methimazole .

Antimicrobial and Antioxidant Activity

  • Antifungal Activity : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated antifungal efficacy, likely due to the methoxy group enhancing solubility and interaction with fungal cell membranes .
  • Antioxidant Capacity : Triazole-3-thiols with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging in DPPH• and ABTS•⁺ assays. The target compound’s methyl groups may contribute similarly, though direct data are lacking .

Electrochemical Behavior

5-Benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol (TTA) undergoes irreversible oxidation at basic pH, forming disulfide bridges via an EC mechanism . The target compound’s thiol group is expected to exhibit analogous reactivity, but substituent differences (e.g., 2-methylphenyl vs. benzyl) may shift oxidation potentials or influence dimer stability.

Biological Activity

5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 497079-45-5) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

  • Molecular Formula : C10H11N3S
  • Molecular Weight : 205.28 g/mol
  • CAS Number : 497079-45-5

Synthesis

The compound can be synthesized via various methods, including ultrasound-assisted techniques that enhance yield and reaction rates. For instance, the synthesis of N-substituted 1,2,4-triazole derivatives has been reported with significant yields (75–89%) using ultrasound radiation .

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. In a study evaluating several triazole derivatives against the HepG2 liver cancer cell line, the compound demonstrated notable anti-proliferative activity. The compound with two electron-donating methyl groups showed an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity compared to other tested compounds .

Table 1: Anticancer Activity of Triazole Derivatives Against HepG2 Cell Line

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.678Moderate
6f20.345Moderate
6e28.399Low

The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups at specific positions on the aryl ring significantly enhances anti-proliferative activity .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown antimicrobial effects. A study on various triazole compounds indicated that they possess significant antibacterial and antifungal activities, although specific data for 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol remains limited .

Case Study 1: HepG2 Cell Line Evaluation

In a controlled study using the MTT assay to evaluate the cytotoxic effects of different triazole derivatives on HepG2 cells, it was found that compounds with methyl substitutions exhibited enhanced anti-proliferative effects. The findings suggest that modifications in the molecular structure can lead to improved therapeutic efficacy against liver cancer cells .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study highlighted that compounds with electron-donating substituents at ortho and meta positions of the phenyl ring exhibited superior biological activity compared to those with electron-withdrawing groups. This insight is critical for guiding future drug design efforts involving triazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are optimal for high yield?

  • The synthesis typically involves multi-step reactions starting with commercially available precursors such as substituted phenylhydrazines or thiosemicarbazides. Key steps include cyclization under acidic or basic conditions to form the triazole core, followed by thiolation. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid can yield thioacetic acid derivatives, which are further modified . Optimal conditions (e.g., reflux in ethanol, pH control) are critical to avoid side reactions and improve purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?

  • A combination of elemental analysis , IR spectrophotometry , and ¹H/¹³C NMR spectroscopy is used to confirm structural integrity. Chromatographic methods (TLC, HPLC) verify purity, while LC-MS and high-resolution mass spectrometry (HRMS) provide molecular weight validation . For example, IR spectra show characteristic S-H stretches (~2550 cm⁻¹) and N-H vibrations in the triazole ring .

Q. How can solubility and stability be optimized for in vitro biological assays?

  • Solubility is enhanced by synthesizing water-soluble salts (e.g., sodium or potassium salts of the thiol group) . Stability studies under varying pH and temperature conditions are conducted using UV-Vis spectroscopy and HPLC , with buffered solutions (pH 7.4) recommended for physiological relevance .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations predict the biological activity and electronic properties of this compound?

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., bacterial enzymes or viral proteases) by analyzing ligand-receptor complementarity . DFT calculations (using Gaussian or ORCA) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites, guiding rational drug design . For instance, electron-withdrawing substituents on the phenyl ring may enhance electrophilic reactivity .

Q. What strategies can resolve contradictions in biological activity data across studies on triazole-3-thiol derivatives?

  • Discrepancies often arise from variations in assay protocols (e.g., bacterial strains, inoculum size). Standardized minimum inhibitory concentration (MIC) assays and time-kill curve analyses improve reproducibility . Meta-analyses of published data using tools like PRISMA guidelines can identify confounding factors (e.g., solvent effects, incubation time) .

Q. How do structural modifications at specific positions of the triazole ring influence physicochemical properties and pharmacological activity?

  • Substituents at the 4-position (e.g., methylphenyl groups) enhance lipophilicity, improving blood-brain barrier penetration, while thiol (-SH) modifications (e.g., alkylation) alter redox activity and metal chelation potential . For example, S-alkylation reduces thiol reactivity but increases metabolic stability . QSAR models correlate substituent electronic parameters (Hammett constants) with antimicrobial potency .

Q. What are the best practices for designing structure-activity relationship (SAR) studies to optimize antimicrobial efficacy?

  • Systematic substitution at the 4- and 5-positions of the triazole core is performed using parallel synthesis . In vitro screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria identifies lead compounds. ADME-Tox profiling (e.g., hepatic microsomal stability, cytotoxicity assays) prioritizes candidates for in vivo testing .

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